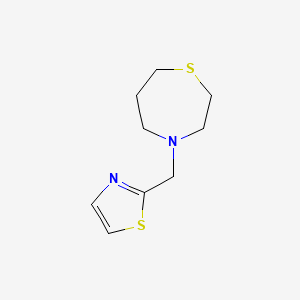
4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane is a heterocyclic organic compound that has been widely studied for its potential applications in scientific research. This compound has a unique structure that makes it a promising candidate for use in a variety of fields, including medicinal chemistry, biochemistry, and materials science. In
Mécanisme D'action
The mechanism of action of 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane is not well understood. However, it is thought that this compound may act by inhibiting the growth of bacterial and fungal cells through disruption of their cell membranes. Additionally, 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane may also act by interfering with the synthesis of essential biomolecules in these cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane are not well studied. However, it is thought that this compound may have potential applications in the treatment of bacterial and fungal infections, as well as in the synthesis of novel materials with unique properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane in lab experiments is its ability to inhibit the growth of bacterial and fungal cells. This makes it a promising candidate for use as a therapeutic agent. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its mechanism of action and potential side effects.
Orientations Futures
There are many potential future directions for research on 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane. One area of research could focus on the development of new synthesis methods for this compound, with the goal of improving yield and purity. Additionally, further studies could be conducted to determine the mechanism of action of 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane and its potential applications in the treatment of bacterial and fungal infections. Finally, research could also focus on the use of 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane in the synthesis of novel materials with unique properties.
Méthodes De Synthèse
The synthesis of 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane involves the reaction of 2-aminothiazole with 2-chloroacetaldehyde in the presence of a suitable base. This reaction results in the formation of a thiazolium intermediate, which is then reacted with a thioamide to produce the final product. The reaction conditions for this synthesis method can be optimized to yield high purity and yield of 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane.
Applications De Recherche Scientifique
4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane has been widely studied for its potential applications in scientific research. This compound has been shown to have antibacterial and antifungal activity, making it a promising candidate for use as a therapeutic agent. Additionally, 4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane has been shown to have potential applications in the field of materials science, where it can be used to synthesize novel materials with unique properties.
Propriétés
IUPAC Name |
4-(1,3-thiazol-2-ylmethyl)-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S2/c1-3-11(4-7-12-5-1)8-9-10-2-6-13-9/h2,6H,1,3-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJZVLVWRCGBAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)CC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Thiazol-2-ylmethyl)-1,4-thiazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631130.png)
![1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631137.png)
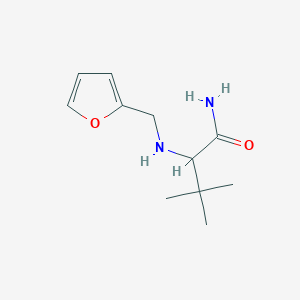
![2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxolane-3-sulfonamide](/img/structure/B7631153.png)
![4-morpholin-4-yl-N-[2-(1H-pyrrol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7631158.png)
![N-[1-(5-ethyl-4-methylthiophen-2-yl)ethyl]-2-methyloxolane-3-sulfonamide](/img/structure/B7631165.png)
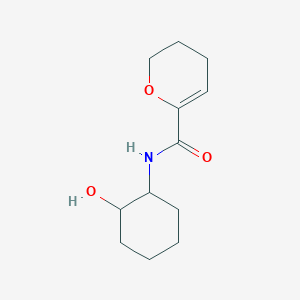
![2-[[2-(Dimethylamino)pyrimidin-4-yl]methylamino]-3,3-dimethylbutanamide](/img/structure/B7631175.png)
![[4-(dimethylamino)pyridin-2-yl]-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]methanone](/img/structure/B7631191.png)
![4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane](/img/structure/B7631200.png)
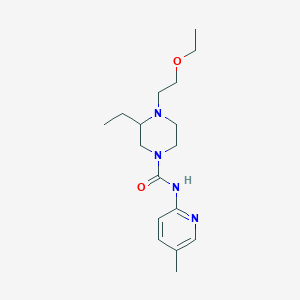
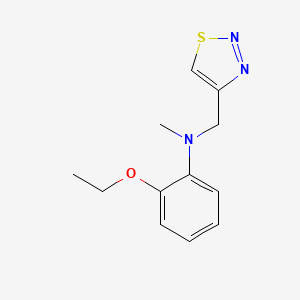
![1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-(4-hydroxyphenyl)urea](/img/structure/B7631211.png)